

A Technical Guide to TAMRA-PEG4-Tetrazine: Properties and Bioorthogonal Applications

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Compound of Interest

Compound Name: TAMRA-PEG4-Tetrazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and fluorescent properties of **TAMRA-PEG4-Tetrazine**, a key reagent in the field of bioorthogonal chemistry. It details its use in advanced labeling applications, provides standardized experimental protocols, and illustrates the underlying chemical principles.

Core Chemical and Physical Properties

TAMRA-PEG4-Tetrazine is a fluorescent probe that combines a bright tetramethylrhodamine (TAMRA) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive tetrazine moiety.^{[1][2]} The PEG4 linker enhances solubility in aqueous solutions and minimizes non-specific binding in biological systems.^{[1][3]} The tetrazine group enables rapid and specific covalent bond formation with strained alkenes, most notably trans-cyclooctene (TCO), through a bioorthogonal reaction.^[4]

Table 1: General Chemical Properties of **TAMRA-PEG4-Tetrazine**

Property	Value	Source(s)
Molecular Formula	C45H50N8O9	
Molecular Weight	~846.9 g/mol	
Appearance	Red solid	
Solubility	Soluble in DMSO and DMF	
Storage Conditions	Store at -20°C, protected from light	

Table 2: Spectroscopic and Fluorescent Properties

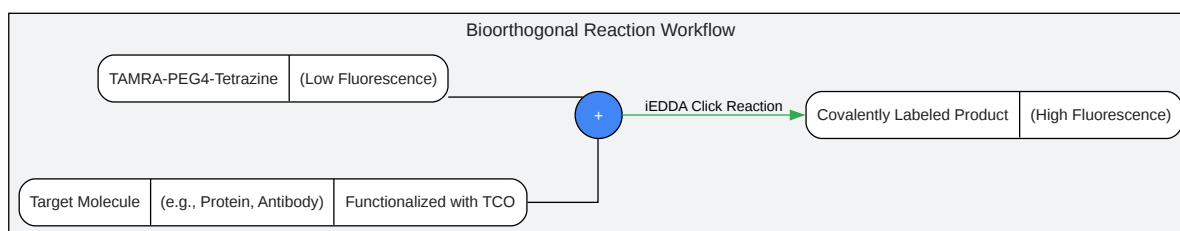
Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~555 nm	
Emission Maximum (λ_{em})	572-575 nm	
Molar Extinction Coefficient (ϵ)	~92,000 M ⁻¹ cm ⁻¹	
Recommended Laser Lines	532 nm or 555 nm	
Spectrally Similar Dyes	Alexa Fluor® 555, CF® 555, DyLight® 549	

The Chemistry of Bioorthogonal Labeling

The primary application of **TAMRA-PEG4-Tetrazine** is in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is prized for its exceptionally fast kinetics and high specificity within complex biological environments.

- **Reaction Mechanism:** The electron-deficient tetrazine ring reacts rapidly with an electron-rich dienophile, such as a strained trans-cyclooctene (TCO). This [4+2] cycloaddition is followed by the irreversible elimination of nitrogen gas (N₂) to form a stable dihydropyridazine linkage.
- **Fluorogenic Nature:** A key advantage of many tetrazine-dye conjugates is their fluorogenic property. The tetrazine moiety can quench the fluorescence of the attached TAMRA dye.

Upon reaction with a TCO-modified target, this quenching effect is eliminated, leading to a significant increase in fluorescence signal. This "turn-on" mechanism is highly advantageous for live-cell imaging as it reduces background noise from unreacted probes, often eliminating the need for wash steps.



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Workflow for iEDDA bioorthogonal ligation.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with **TAMRA-PEG4-Tetrazine**. Optimization is often necessary for specific applications.

This protocol describes the labeling of a purified protein that has been functionalized with a TCO group (e.g., via an NHS-ester reaction).

Materials:

- TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.2-7.5).
- **TAMRA-PEG4-Tetrazine**.
- Anhydrous DMSO or DMF.
- Desalting column or other protein purification system (e.g., SEC).

Procedure:

- Prepare **TAMRA-PEG4-Tetrazine** Stock: Dissolve **TAMRA-PEG4-Tetrazine** in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Store any unused portion at -20°C.
- Reaction Setup: Add a 1.5 to 5-fold molar excess of the **TAMRA-PEG4-Tetrazine** stock solution to the TCO-functionalized protein solution. The final concentration of the organic solvent (DMSO/DMF) should be kept low (<10%) to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid, and its progress can sometimes be monitored by the disappearance of the tetrazine's characteristic pink color.
- Purification: Remove the unreacted **TAMRA-PEG4-Tetrazine** using a desalting column or size-exclusion chromatography to obtain the purified, fluorescently labeled protein.
- Characterization: Confirm successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy. The protein concentration is determined from the absorbance at 280 nm (corrected for the dye's absorbance at this wavelength), and the dye concentration is determined from its maximal absorbance (~555 nm).

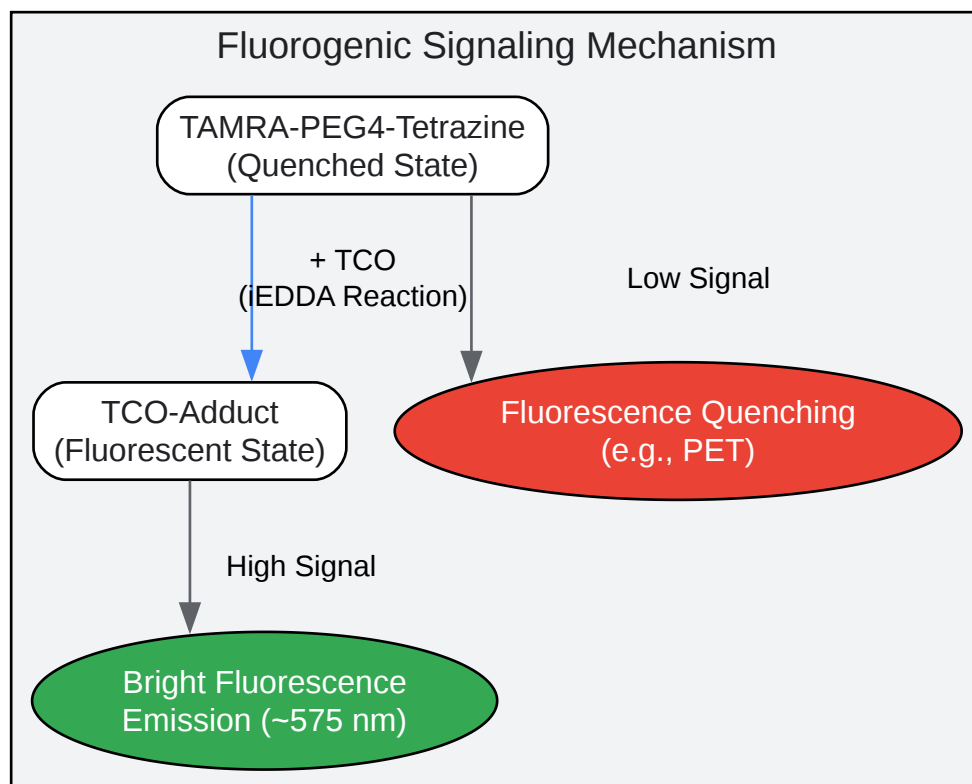
This protocol is for labeling a specific protein in living cells. It assumes the target protein has been expressed with a tag (e.g., HaloTag) or a non-canonical amino acid that has been modified with a TCO group.

Materials:

- Live cells expressing the TCO-modified target protein.
- Complete cell culture medium.
- **TAMRA-PEG4-Tetrazine** stock solution (1-10 mM in DMSO).
- Phosphate-buffered saline (PBS).

Procedure:

- **Cell Preparation:** Culture cells under standard conditions. For adherent cells, they can be grown on coverslips or in plates suitable for microscopy or flow cytometry.
- **Prepare Labeling Medium:** Dilute the **TAMRA-PEG4-Tetrazine** stock solution into pre-warmed complete cell culture medium to a final concentration of 0.5-10 μM . The optimal concentration should be determined empirically.
- **Labeling:** Remove the existing medium from the cells and replace it with the **TAMRA-PEG4-Tetrazine** labeling medium.
- **Incubation:** Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.
- **Washing (Optional):** Due to the fluorogenic nature of the reaction, washing may not be necessary. However, to minimize background for certain applications, cells can be washed 2-3 times with pre-warmed PBS or culture medium.
- **Analysis:** Proceed immediately with analysis via fluorescence microscopy or flow cytometry.



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Fluorogenic "turn-on" mechanism of TAMRA-Tetrazine.

Applications in Research and Development

The unique properties of **TAMRA-PEG4-Tetrazine** make it a versatile tool for a variety of advanced applications:

- **Cellular Imaging:** Used for highly specific labeling of proteins and other biomolecules in both fixed and living cells for fluorescence microscopy, including super-resolution techniques.
- **Flow Cytometry:** Enables the quantification of cell-surface or intracellular targets with high specificity.
- **Drug Development:** Incorporated into linkers for antibody-drug conjugates (ADCs) and PROTACs, allowing for precise assembly and tracking of these complex therapeutic molecules.
- **In Vivo Imaging:** The fast, bioorthogonal nature of the iEDDA reaction makes it suitable for pre-targeted imaging applications in living organisms.

Summary

TAMRA-PEG4-Tetrazine is a powerful fluorescent probe that leverages the speed and specificity of the inverse-electron-demand Diels-Alder reaction for bioorthogonal labeling. Its combination of a bright, stable fluorophore, a biocompatible PEG linker, and a highly reactive tetrazine group provides a robust solution for researchers in cell biology, chemical biology, and drug discovery. The fluorogenic nature of this reagent is a significant advantage, enabling high-contrast imaging in complex biological systems with minimal background interference.

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